Rosuvastatin

Übersicht

Beschreibung

Rosuvastatin-Calcium ist ein Statin-Medikament, das zur Vorbeugung von Herz-Kreislauf-Erkrankungen und zur Behandlung von abnormalen Lipidspiegeln eingesetzt wird. Es wird unter anderem unter dem Markennamen Crestor verkauft. This compound-Calcium wirkt, indem es die HMG-CoA-Reduktase hemmt, ein Enzym in der Leber, das eine entscheidende Rolle bei der Cholesterinproduktion spielt . Dieses Medikament wird oral eingenommen und wird oft zusammen mit Ernährungsumstellungen, Bewegung und Gewichtsabnahme verschrieben, um seine Wirksamkeit zu erhöhen .

Wirkmechanismus

Target of Action

Rosuvastatin, a lipid-lowering drug, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for managing elevated lipid levels and reducing the risk of cardiovascular disease .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound reduces the production of mevalonic acid from HMG-CoA, an early and rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, this compound disrupts the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol production . This leads to a decrease in intracellular cholesterol, stimulating the release of sterol regulating element-binding proteins (SREBP), which relocate to the hepatic nucleus .

Pharmacokinetics

This compound is given once daily in doses ranging from 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, this compound has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of this compound is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .

Result of Action

The primary molecular effect of this compound is the reduction of cholesterol synthesis, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) and increased serum levels of high-density lipoprotein (HDL) cholesterol . At the cellular level, this compound improves macrophage-related foam cell formation and polarization conversion via mediating autophagic activities . This leads to a reduction in plaque areas in the aorta and aortic sinus, improved lipid profiles, and reduced contents of inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pharmacokinetics of this compound are considerably variable across studies, with differences observed between races . It is hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors can impact the absorption, bioavailability, and clearance of this compound .

Wissenschaftliche Forschungsanwendungen

Rosuvastatin-Calcium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Senkung des Cholesterinspiegels und zur Reduzierung des Risikos von Herz-Kreislauf-Erkrankungen eingesetzt . In der Chemie dient es als Modellverbindung zur Untersuchung von Statin-Medikamenten und ihren Wechselwirkungen mit Enzymen. In der Biologie wird es verwendet, um die molekularen Mechanismen des Cholesterinstoffwechsels und seine Auswirkungen auf zelluläre Funktionen zu untersuchen . Zusätzlich wird this compound-Calcium in der pharmazeutischen Industrie eingesetzt, um Formulierungen für eine verbesserte Bioverfügbarkeit und therapeutische Wirksamkeit zu entwickeln und zu optimieren .

Wirkmechanismus

This compound-Calcium übt seine Wirkung aus, indem es die HMG-CoA-Reduktase hemmt, das Enzym, das für die Umwandlung von HMG-CoA in Mevalonsäure verantwortlich ist, einem Vorläufer in der Cholesterinbiosynthese . Durch die Blockierung dieses Enzyms reduziert this compound-Calcium die Cholesterinproduktion in der Leber, was zu niedrigeren Spiegeln von Low-Density-Lipoprotein (LDL)-Cholesterin und Triglyceriden im Blut führt . Diese Hemmung erhöht auch die Aufnahme und den Abbau von Cholesterin durch die Leber .

Biochemische Analyse

Biochemical Properties

Rosuvastatin works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme responsible for producing cholesterol in humans . This interaction reduces the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Cellular Effects

This compound has been shown to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects . It can increase proinflammatory cytokines (IFN-γ, IL-1β, IL-5, IL-6, and TNF-α) and peripheral blood neutrophil frequency, and decrease activated Treg frequency . It also influences cell function by affecting erythrocyte indices, glucose-regulatory hormones, CD8+ T cells, and haptoglobin .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a small accumulation with repeated dosing . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects .

Dosage Effects in Animal Models

In animal models, high doses of this compound have been associated with premature death in mice with a hypercholesterolemic diet . Doses from 2.5 to 5 mg/kg/day induced morphological and functional alterations in mitochondria but these hypercholesterolemic animals survived longer .

Metabolic Pathways

This compound is not extensively metabolized; approximately 10% of a radiolabeled dose is recovered as a metabolite . It undergoes minimal metabolism via the cytochrome P450 system .

Transport and Distribution

This compound is 88% bound to plasma proteins, mostly albumin . This binding is reversible and independent of plasma concentrations . It is also transported and distributed within cells and tissues .

Subcellular Localization

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Rosuvastatin-Calcium beinhaltet mehrere synthetische Schritte. Eine übliche Methode beinhaltet die Kondensation eines Pyrimidinderivats mit einem Lacton-Zwischenprodukt, gefolgt von Hydrolyse und Salzbildung. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Toluol und Reagenzien wie Trimethylphosphit .

Industrielle Produktionsverfahren: Für die industrielle Produktion wird der Prozess hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Herstellungsverfahren beinhaltet die Verwendung von Kristallisationstechniken, um das Calciumsalz von this compound zu erhalten. Es wurden auch automatisierte Methoden zur Probenvorbereitung entwickelt, um die Inhaltsgleichmäßigkeit und den Assay von this compound-Calcium-Tabletten zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rosuvastatin-Calcium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist der Abbau zu this compound-Lacton unter verschiedenen Lösungsmittelbedingungen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumhydroxid für basische Bedingungen und Salzsäure für saure Bedingungen. Der Abbau von this compound-Calcium zu seiner Lactonform wird durch die Lösungsmittelmatrix beeinflusst, wobei aprotische Lösungsmittel die Vorwärtsreaktion begünstigen und saure wässrige Lösungsmittel die Rückwärtsreaktion begünstigen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus dem Abbau von this compound-Calcium gebildet wird, ist this compound-Lacton. Diese Transformation erfolgt über einen intramolekularen Veresterungsmechanismus, gefolgt von Protonentransfer zum Lösungsmittel .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Rosuvastatin-Calcium gehört zur Klasse der Statin-Medikamente, zu der auch andere Verbindungen wie Atorvastatin, Simvastatin, Pravastatin, Fluvastatin und Lovastatin gehören .

Einzigartigkeit: Im Vergleich zu anderen Statinen ist this compound-Calcium für seine hohe Potenz und Wirksamkeit bei der Senkung des LDL-Cholesterinspiegels bekannt . Es hat eine stärkere Bindungsaffinität zur HMG-CoA-Reduktase, was es bei niedrigeren Dosen effektiver macht . Diese erhöhte Potenz geht jedoch auch mit einem höheren Risiko von Nebenwirkungen einher, wie z. B. Statin-induzierter Myopathie .

Eigenschaften

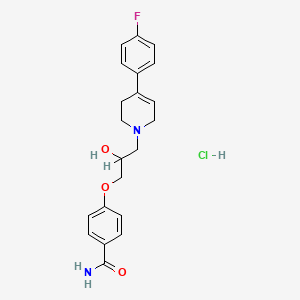

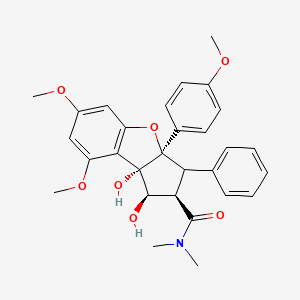

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRHUIZQVSMCRT-VEUZHWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147098-20-2 (Calcium) | |

| Record name | Rosuvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048492 | |

| Record name | Rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, 8.86e-02 g/L | |

| Record name | Rosuvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rosuvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Rosuvastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL. In vitro and in vivo animal studies also demonstrate that rosuvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Rosuvastatin exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence and transmigration. The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts. Rosuvastatin increases the bioavailability of nitric oxide by upregulating NOS and by increasing the stability of NOS through post-transcriptional polyadenylation. It is unclear as to how rosuvastatin brings about these effects though they may be due to decreased concentrations of mevalonic acid., Crestor is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. In vivo studies in animals, and in vitro studies in cultured animal and human cells have shown rosuvastatin to have a high uptake into, and selectivity for, action in the liver, the target organ for cholesterol lowering. In in vivo and in vitro studies, rosuvastatin produces its lipid-modifying effects in two ways. First, it increases the number of hepatic LDL receptors on the cell-surface to enhance uptake and catabolism of LDL. Second, rosuvastatin inhibits hepatic synthesis of VLDL, which reduces the total number of VLDL and LDL particles. | |

| Record name | Rosuvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosuvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

287714-41-4 | |

| Record name | Rosuvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287714-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosuvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413KH5ZJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rosuvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rosuvastatin?

A1: this compound is a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting this enzyme, this compound effectively lowers cholesterol levels in the blood, particularly low-density lipoprotein cholesterol (LDL-C), which is associated with cardiovascular disease.

Q2: How does this compound's interaction with HMG-CoA reductase differ from other statins?

A2: Compared to other statins, this compound exhibits a greater number of binding interactions with HMG-CoA reductase and possesses a high affinity for the enzyme's active site. [] This results in potent inhibition of cholesterol synthesis.

Q3: Beyond cholesterol lowering, what are some other effects of this compound observed in research?

A3: Research suggests that this compound may have pleiotropic effects, meaning it influences multiple pathways beyond its primary target. Studies have observed effects on:

- Endothelial Function: this compound may improve endothelial function, likely through increased nitric oxide bioavailability. [, , ]

- Inflammation: It has demonstrated anti-inflammatory effects, potentially by modulating cytokine production and reducing C-reactive protein levels. [, , , , ]

- Oxidative Stress: Some studies suggest this compound may reduce oxidative stress, indicated by decreased levels of malondialdehyde-modified LDL. []

- Platelet Activity: Research indicates a potential role in reducing platelet activity, as evidenced by decreased mean platelet volume (MPV). []

- Matrix Remodeling: In vitro studies on human mesangial cells suggest this compound might influence extracellular matrix remodeling by modulating metalloproteinases (MMPs). []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound calcium, the salt form commonly used in medications, is (C22H27FN3O6S)2Ca. It has a molecular weight of 938.1 g/mol.

Q5: Are there any studies that utilize spectroscopic techniques to characterize this compound?

A6: Yes, a study developed and validated a spectrophotometric method for the simultaneous estimation of this compound calcium and Aspirin in bulk and pharmaceutical dosage forms. [] This method utilized specific wavelengths for analysis, offering a simple, rapid, and precise approach for quantification.

Q6: Has the structure of this compound been modified to explore its SAR?

A7: While the provided research doesn't delve into specific this compound analogs, it highlights that this compound's structure contributes to its unique pharmacological properties. Its hydrophilicity, enhanced binding to HMG-CoA reductase compared to other statins, and selective uptake by the liver influence its potency and potential for drug interactions. [, , ]

Q7: How is this compound absorbed and metabolized in the body?

A8: this compound exhibits high oral bioavailability, primarily absorbed in the small intestine. [] It undergoes minimal metabolism, mainly by the cytochrome P450 enzyme CYP2C9, with limited involvement of CYP3A4. [] This minimal metabolism contributes to fewer drug-drug interactions compared to some other statins.

Q8: How is this compound eliminated from the body?

A9: Approximately 90% of this compound is excreted unchanged, primarily in the feces via biliary excretion, with a smaller portion eliminated in the urine. []

Q9: Which transporters play a role in the absorption, distribution, and elimination of this compound?

A9: Research highlights the involvement of several transporters in this compound's disposition:

- Uptake Transporters: Organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, facilitate its uptake into hepatocytes. [, , ]

- Efflux Transporters: Breast cancer resistance protein (BCRP) contributes to both intestinal absorption and biliary/renal elimination. [, , ] Multidrug resistance-associated protein 2 (MRP2) also plays a role in its biliary excretion. []

Q10: Do genetic variations in these transporters influence this compound's pharmacokinetics?

A11: Yes, variations in genes encoding these transporters, notably SLCO1B1 (OATP1B1) and ABCG2 (BCRP), contribute to interindividual variability in this compound exposure. [] For example, individuals carrying certain genetic variants may experience higher systemic exposure to this compound, necessitating dose adjustments.

Q11: Are there any known drug interactions involving this compound and transporters?

A12: Yes, a study demonstrated that Eltrombopag, a thrombopoietin receptor agonist, significantly inhibits BCRP-mediated transport of this compound in the small intestine, leading to increased this compound plasma concentrations. []

Q12: What types of preclinical models have been used to evaluate the efficacy and safety of this compound?

A12: Researchers have employed various in vitro and in vivo models to investigate this compound, including:

- Cell Lines: Studies have used human cell lines, such as INS-1 832/13 cells (pancreatic beta-cell model) and PC12 cells (rat pheochromocytoma cell line), to investigate the effects of this compound on insulin secretion and protection against hypoxia/reoxygenation-induced injury, respectively. [, ]

- Animal Models: Rodent models, particularly rats and hamsters, have been utilized to evaluate the efficacy and toxicity of this compound in both normal and high-fat, high-cholesterol diet-induced dyslipidemia. [, ] Porcine models have also been employed to investigate the cardioprotective effects of this compound in the context of ischemia/reperfusion injury. []

Q13: What are the key clinical trial findings regarding the efficacy of this compound in managing dyslipidemia?

A13: Several clinical trials have demonstrated the efficacy of this compound in lowering LDL-C and improving the lipid profile:

- Comparative Studies: Studies like COMETS and RADAR showed that this compound, at equivalent doses, achieved greater reductions in LDL-C and improved LDL-C/HDL-C ratio compared to Atorvastatin in patients with metabolic syndrome and cardiovascular disease, respectively. [, ]

- Dose-Response: A 52-week trial revealed that both 5 mg and 10 mg doses of this compound led to significantly greater LDL-C reductions compared to 20 mg of Pravastatin or Simvastatin. [] This trial highlighted the potency of this compound in achieving lipid-lowering goals.

- High-Risk Patients: A study focusing on high-risk dyslipidemic patients affirmed the superior efficacy of this compound compared to Atorvastatin in reducing LDL-C and total cholesterol. []

Q14: Have any clinical trials explored the potential benefits of this compound beyond lipid lowering?

A15: Yes, the JUPITER trial evaluated the use of this compound in primary prevention of cardiovascular events in individuals with elevated high-sensitivity C-reactive protein (hs-CRP) but normal LDL-C levels. [, ] This landmark study found that this compound significantly reduced the risk of major cardiovascular events, emphasizing its potential benefit beyond traditional lipid management.

Q15: Which biomarkers have been investigated in conjunction with this compound treatment?

A15: Research on this compound frequently assesses biomarkers related to:

- Lipid Profile: Total cholesterol, LDL-C, HDL-C, triglycerides, and apolipoproteins are routinely measured to evaluate lipid-lowering efficacy. [, , , , ]

- Inflammation: Markers like hs-CRP, TNF-α, IL-6, and IL-18 provide insights into this compound's anti-inflammatory effects. [, , , , ]

- Endothelial Function: Flow-mediated dilation (FMD) is commonly used to assess endothelial function improvement with this compound. [, ]

- Platelet Activity: Mean platelet volume (MPV) serves as a marker for platelet activation and has been studied in relation to this compound. []

- Kidney Function: Serum creatinine, cystatin C, and urinary albumin excretion rates are monitored in studies evaluating this compound's effects on kidney function. []

- Oxidative Stress: Malondialdehyde-modified LDL (MDA-LDL) is sometimes measured to assess the impact of this compound on oxidative stress. []

Q16: What analytical techniques are commonly used in this compound research?

A16: Various analytical methods are employed in this compound research, including:

- Spectrophotometry: This technique is used for quantifying this compound in both bulk and pharmaceutical formulations, as demonstrated by a study that developed a spectrophotometric method for simultaneous estimation of this compound and Aspirin. []

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with mass spectrometry (LC-MS/MS), allows for sensitive and specific measurement of this compound and its metabolites in biological samples. [, ]

- Immunoassays: Enzyme-linked immunosorbent assay (ELISA) is utilized to quantify protein biomarkers, such as cytokines and adhesion molecules, in studies investigating the pleiotropic effects of this compound. [, ]

- Flow Cytometry: This technique is employed to analyze cell populations and surface markers, including the assessment of endothelial progenitor cells (EPCs), which are relevant in studies investigating the effects of this compound on endothelial function. []

Q17: What is the significance of dissolution and solubility studies in this compound research?

A18: Dissolution and solubility studies are essential in understanding this compound's bioavailability and overall efficacy. As a poorly water-soluble drug, its dissolution rate directly impacts its absorption and therapeutic effect. [] Research focuses on formulation strategies, such as solid dispersions, to enhance the dissolution rate and improve bioavailability. []

Q18: Why is analytical method validation crucial in this compound research?

A19: Accurate and reliable quantification of this compound and relevant biomarkers is paramount in research. Analytical method validation ensures that the methods used meet specific criteria for accuracy, precision, specificity, linearity, and robustness. This rigorous validation process ensures the reliability and reproducibility of research findings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.